Detajmium bitartrate hydrate

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug classification

Detajmium bitartrate hydrate, marketed as Tachmalcor, is a semi-synthetic Class I/C antiarrhythmic agent derived from the Rauwolfia alkaloid ajmaline. It functions as a potent Na⁺-channel blocker characterized by exceptionally slow recovery kinetics from use-dependent block.

Molecular Formula C31H49N3O10
Molecular Weight 623.7 g/mol
CAS No. 53862-81-0
Cat. No. B14642748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetajmium bitartrate hydrate
CAS53862-81-0
Molecular FormulaC31H49N3O10
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O.O
InChIInChI=1S/C27H42N3O3.C4H6O6.H2O/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10;/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/q+1;;/p-1/t16?,17-,18?,21-,22-,23+,24-,25+,26+,27+,30-;1-,2-;/m01./s1
InChIKeyDOHVHMBOUQUKBP-KKDVJSCKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Detajmium Bitartrate Hydrate (CAS 53862-81-0): Antiarrhythmic Compound Selection Guide for Research and Formulation


Detajmium bitartrate hydrate, marketed as Tachmalcor, is a semi-synthetic Class I/C antiarrhythmic agent derived from the Rauwolfia alkaloid ajmaline. It functions as a potent Na⁺-channel blocker characterized by exceptionally slow recovery kinetics from use-dependent block . The compound exists as the monohydrate bitartrate salt (C₃₁H₄₉N₃O₁₀; MW 623.7 g/mol), with the anhydrous form registered under CAS 33774-52-6 . Its primary clinical indication is the oral management of sustained ventricular extrasystoles, although contemporary use is predominantly confined to research applications as a pharmacological probe for sodium channel electrophysiology.

Why Generic Substitution Fails: Pharmacodynamic and Pharmacokinetic Non-Interchangeability of Detajmium Bitartrate Hydrate


Detajmium bitartrate hydrate cannot be assumed interchangeable with other Class I/C antiarrhythmics—even other ajmaline derivatives—because its pharmacodynamic signature is defined by a recovery time constant from use-dependent sodium channel block (τ ≈ 348 s) that is an order of magnitude slower than that of flecainide (τ ≈ 15.5 s) or propafenone (τ ≈ 31 beats) . Clinically, detajmium bitartrate demonstrated superior antiarrhythmic efficacy at half the comparator dose versus the parent compound ajmaline, accompanied by a distinct intracardiac conduction retardation profile . Furthermore, commercially available detajmium is a mixture of four stereoisomers differing in configuration at C-21 and the side-chain hydroxyl carbon, a compositional feature that directly impacts pharmacokinetic and pharmacodynamic reproducibility across batches .

Detajmium Bitartrate Hydrate Comparator Evidence: Quantitative Differentiation from Propafenone, Flecainide, and Ajmaline


Recovery Kinetics from Use-Dependent Sodium Channel Block: Detajmium vs. Flecainide

Detajmium exhibits a Vmax recovery time constant (τ = 348.16 ± 57.43 s) that is approximately 22.5-fold slower than that of the prototypical Class I/C agent flecainide (τ = 15.5 ± 0.5 s), establishing detajmium as the slowest-recovering sodium channel blocker among clinically studied antiarrhythmics . This extreme recovery slowness means detajmium maintains sodium channel blockade for a substantially longer duration between cardiac cycles, translating into sustained conduction slowing even at physiological heart rates.

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug classification

Rate-Dependent QRS Prolongation Time Constant: Detajmium vs. Propafenone (Direct Head-to-Head)

In a direct head-to-head comparison in isolated guinea pig hearts at equimolar concentration (0.3 μM), detajmium produced a steady-state QRS prolongation time constant (τ = 265 ± 165 beats) that was 8.5-fold longer than that of propafenone (τ = 31 ± 4 beats; p < 0.01) . Additionally, propafenone displayed a transient QRS peak followed by attenuation toward steady state, whereas detajmium caused progressive, non-attenuating QRS broadening throughout the pacing protocol, indicating fundamentally different rate-dependent conduction dynamics .

Cardiac conduction Rate-dependent drug effects Antiarrhythmic potency

Clinical Antiarrhythmic Efficacy vs. Ajmaline in Ventricular Extrasystoles (Intraindividual Comparison)

In an intraindividual crossover clinical study of 31 inpatients with sustained ventricular extrasystoles, detajmium bitartrate was significantly more effective than ajmaline at half the dose, achieving full antiarrhythmic suppression at an oral maintenance dose of 75–100 mg/day in ambulatory long-term treatment . However, detajmium also produced greater retardation of intracardiac stimulus conduction compared to ajmaline, representing a clinically meaningful efficacy–conduction trade-off .

Clinical cardiology Ventricular arrhythmia Ajmaline derivatives

Stereoisomer Composition and Analytical Characterization: Impact on Batch Reproducibility

Commercially sourced detajmium bitartrate is a mixture of four stereoisomers that differ in their configuration at C-21 and at the hydroxyl-bearing carbon of the N-diethylamino side chain . This stereoisomeric heterogeneity is intrinsic to the synthetic process and has been characterized using HPLC with fluorimetric detection (LOQ: 1 ng/mL in serum, linear range 1–200 ng/mL) and GC-MS for metabolite identification . In contrast, the parent compound ajmaline is a single, naturally occurring stereoisomer, and semi-synthetic derivatives such as prajmaline (N-propylajmaline) are produced as defined single epimers, making stereoisomeric batch variability a distinguishing feature exclusive to detajmium among ajmaline-derived antiarrhythmics .

Analytical chemistry Chiral chromatography Drug substance characterization

Prioritized Application Scenarios for Detajmium Bitartrate Hydrate Based on Differentiated Evidence


Cardiac Electrophysiology Research Requiring Ultra-Slow Sodium Channel Unblocking Kinetics

Detajmium bitartrate hydrate is the preferred tool compound for in vitro electrophysiology studies (e.g., isolated cardiac preparations, patch clamp) where the experimental goal is to produce sustained, non-attenuating sodium channel blockade with extremely slow recovery kinetics (τ ≈ 348 s). Its ~22.5-fold slower recovery versus flecainide and progressive, non-transient QRS broadening profile versus propafenone make it uniquely suited for investigating the electrophysiological consequences of prolonged Na⁺ channel occlusion, including reverse rate-dependence of refractoriness and conduction restitution dynamics.

In Vivo Antiarrhythmic Efficacy Studies Targeting Ventricular Ectopy with Defined Conduction Safety Margins

Based on the clinical evidence that detajmium bitartrate achieves full suppression of ventricular extrasystoles at oral doses of 75–100 mg/day with a characterized intracardiac conduction retardation profile , this compound is indicated for preclinical in vivo models of ventricular ectopy where the investigator requires a compound with established human efficacy data and a quantifiable conduction-slowing effect that can serve as a translational biomarker for safety margin assessment.

Analytical Method Development and Chiral Chromatography Validation

The four-stereoisomer composition of commercial detajmium bitartrate makes it an ideal test analyte for developing and validating chiral HPLC methods, stereoisomer-specific bioanalytical assays, and GC-MS metabolite profiling workflows. The established LOQ of 1 ng/mL in serum using solid-phase extraction with fluorimetric detection provides a benchmark sensitivity target that must be met or exceeded when developing alternative analytical methods for detajmium quantification in biological matrices.

Structure–Activity Relationship (SAR) Studies on Ajmaline-Derived Class I/C Antiarrhythmics

Detajmium bitartrate hydrate serves as a key comparator in SAR programs exploring the structural determinants of sodium channel block recovery kinetics among ajmaline derivatives. Its 4-[3-(diethylamino)-2-hydroxypropyl] substitution on the ajmalinium core, combined with its bitartrate salt formulation that enhances aqueous solubility , provides a chemical scaffold whose electrophysiological properties (τ = 348 s recovery, fractional Vmax block = 0.185 ± 0.008 1/AP) can be systematically benchmarked against N-propyl (prajmaline), chloroacetyl (lorajmine), and other ajmaline derivatives to map the pharmacophore responsible for ultra-slow unblocking kinetics.

Quote Request

Request a Quote for Detajmium bitartrate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.